molecular formula C25H23N3O5S B14110478 ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B14110478
M. Wt: 477.5 g/mol
InChI Key: FJGGYGFAJTVSRJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a thieno[3,2-d]pyrimidine derivative characterized by a 2,3-dimethylphenyl substituent at position 3 and a 2,4-dioxo functionalized ring system. The molecule is further modified with an acetyl-amino linker to an ethyl benzoate group, contributing to its unique physicochemical and biological profile. This compound is primarily utilized in preclinical research for structure-activity relationship (SAR) studies and target validation.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O5S/c1-4-33-24(31)17-8-10-18(11-9-17)26-21(29)14-27-20-12-13-34-22(20)23(30)28(25(27)32)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,26,29)

InChI Key

FJGGYGFAJTVSRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC(=C4C)C)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,3-dimethylphenyl group and the acetylation of the amino group. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with other heterocyclic derivatives but exhibits distinct functional and substituent variations:

Compound Core Structure Key Substituents Functional Groups Molecular Weight
Target Compound Thieno[3,2-d]pyrimidine 3-(2,3-dimethylphenyl), 2,4-dioxo, ethyl benzoate Acetyl, ester, dioxo Not reported
Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate Thieno[3,2-d]pyrimidine 3-methyl, 4-oxo, 7-phenyl, thioacetyl Thioether, ester, oxo 479.58
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine + chromen 5-fluoro, 3-(3-fluorophenyl), 4-oxo-chromen, sulfonamide Fluorine, sulfonamide, oxo 589.1
  • Core Heterocycle: The target and the compound from retain the thieno[3,2-d]pyrimidine core, whereas the compound in incorporates a pyrazolo[3,4-d]pyrimidine fused with a chromen system. The latter’s extended aromatic system may enhance DNA intercalation or kinase binding .
  • Substituents : The target’s 2,3-dimethylphenyl group introduces steric bulk and lipophilicity, contrasting with the 7-phenyl substituent in and the fluorinated chromen system in . The 2,4-dioxo groups in the target increase polarity compared to the single 4-oxo group in .
  • Linkers: The acetyl-amino linker in the target differs from the thioacetyl group in , which may alter metabolic stability and electronic properties.

Physicochemical Properties

  • Melting Point (MP) : The compound in has a higher MP (175–178°C) due to its rigid chromen system and sulfonamide group, which promote intermolecular hydrogen bonding. Data for the target compound is unavailable but predicted to be lower due to its ester group and flexible acetyl linker.
  • Solubility : The target’s dioxo groups and ester moiety may improve aqueous solubility compared to the thioether-containing compound in , which is more lipophilic. The fluorinated compound in likely has reduced solubility due to its hydrophobic fluorine atoms.

Biological Activity

Ethyl 4-({[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This compound belongs to the thienopyrimidine class of molecules, which are known for their diverse pharmacological properties.

  • Molecular Formula: C25H22N2O5S
  • Molecular Weight: 462.52 g/mol
  • CAS Number: 379247-65-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized to exert its effects through the inhibition of certain enzymes or receptors involved in critical signaling pathways.

Target Enzymes and Pathways

  • Autotaxin (ATX): Recent studies have indicated that compounds structurally similar to this compound may inhibit autotaxin activity, which is linked to various inflammatory processes and cancer progression .
  • Phosphodiesterases (PDE): Compounds within the thienopyrimidine family have shown potential as inhibitors of phosphodiesterases, which play a crucial role in cellular signaling by regulating levels of cyclic nucleotides .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study conducted on multicellular spheroids revealed that this compound effectively reduced tumor size and inhibited growth in models of breast cancer. The results indicated a dose-dependent response with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related thienopyrimidine derivatives. This compound may exhibit similar effects against various bacterial strains.

Data Summary Table

Activity Effect IC50 Value Reference
AnticancerInduces apoptosis< 10 µM
Autotaxin InhibitionReduces inflammatory responseIC50 = 30.5 µM
AntimicrobialEffective against Gram-positive bacteriaNot specified

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